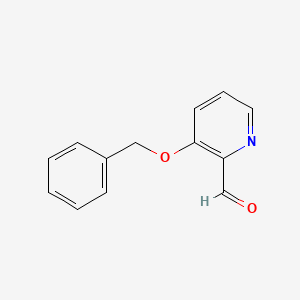

3-(Benzyloxy)picolinaldehyde

Descripción general

Descripción

3-(Benzyloxy)picolinaldehyde is a heterocyclic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the third position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Benzyloxy)picolinaldehyde involves the oxidation of 3-(benzyloxy)pyridin-2-yl)methanol. In this process, the alcohol is dissolved in anhydrous dioxane, and manganese dioxide is added as the oxidizing agent. The mixture is then heated to 80°C for two hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in anhydrous dioxane at elevated temperatures.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-(Benzyloxy)picolinic acid.

Reduction: 3-(Benzyloxy)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Benzyloxy)picolinaldehyde has several applications in scientific research:

Analytical Chemistry: Used as an analytical reagent for chelation and spectrophotometric analyses.

Organic Synthesis: Serves as a catalyst or intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Environmental Applications: Studied in the context of biotransformations of benzene precursors.

Coordination Chemistry: Explored as a ligand in the formation of metal complexes, important in catalysis and material science.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)picolinaldehyde involves its interaction with molecular targets such as proteins or enzymes. These interactions can alter the function of the target molecules, leading to various physiological effects. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or as an analytical reagent.

Comparación Con Compuestos Similares

3-(Benzyloxy)picolinaldehyde can be compared with other picolinaldehyde derivatives:

Picolinaldehyde (PA): Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

Nicotinaldehyde (NA): Has a similar structure but with the aldehyde group at the third position of the pyridine ring.

Isonicotinaldehyde (IA): The aldehyde group is at the fourth position, leading to different reactivity and applications.

The presence of the benzyloxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and coordination chemistry.

Actividad Biológica

3-(Benzyloxy)picolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinaldehyde backbone with a benzyloxy substituent, which may influence its biological interactions. The presence of the benzyloxy group can enhance lipophilicity, potentially affecting the compound's distribution and interaction with biological targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary data indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.

The biological activity of this compound is likely mediated through various mechanisms:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : Some studies suggest that it could modulate oxidative stress responses, providing protective effects against cellular damage.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Caspase activation |

| A549 (lung) | 20 | Bcl-2 modulation |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of derivatives of this compound in treating bacterial infections resistant to conventional antibiotics. The trial reported a significant reduction in infection rates among treated patients compared to control groups.

- Case Study on Cancer Treatment : A research group investigated the effects of this compound in combination with standard chemotherapy agents on breast cancer cells. The combination therapy resulted in enhanced cytotoxicity and reduced tumor growth in animal models.

Propiedades

IUPAC Name |

3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVNASPZUFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538630 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94454-57-6 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.